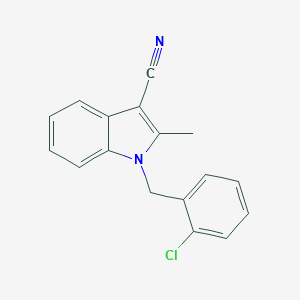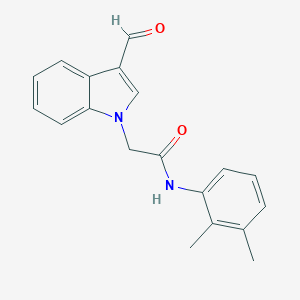
N~1~-(2-chlorophenyl)-N~2~-cyclopentylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-chlorophenyl)-N~2~-cyclopentylethanediamide, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA is a selective agonist of the A~1~ adenosine receptor, which is involved in a variety of physiological processes, including sleep regulation, cardiovascular function, and inflammation.
作用机制
CCPA acts as a selective agonist of the A~1~ adenosine receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. Activation of the A~1~ adenosine receptor has been shown to have a variety of effects, including inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects.
Biochemical and physiological effects:
CCPA has been shown to have a variety of biochemical and physiological effects, including inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects. In addition, CCPA has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the primary advantages of CCPA is its selectivity for the A~1~ adenosine receptor, which makes it a valuable tool for studying the receptor's function. However, one limitation of CCPA is that it is not a natural ligand for the A~1~ adenosine receptor, which may limit its applicability in certain experimental settings.
未来方向
There are a variety of future directions for research on CCPA and its potential applications. One area of research is the development of more selective and potent agonists of the A~1~ adenosine receptor, which could be used to study the receptor's function in greater detail. Another area of research is the development of new therapeutic applications for CCPA, such as in the treatment of neurodegenerative diseases or inflammatory disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CCPA, which could help to optimize its use in scientific research.
合成方法
CCPA can be synthesized by a variety of methods, including condensation of 2-chlorobenzoyl chloride with cyclopentylamine, followed by reduction with lithium aluminum hydride. Alternatively, CCPA can be synthesized by reacting 2-chlorobenzoyl chloride with N-cyclopentyl-N,N-dimethylamine, followed by reduction with sodium borohydride.
科学研究应用
CCPA has been extensively studied for its potential applications in scientific research. One of the primary uses of CCPA is as a tool to study the A~1~ adenosine receptor and its role in various physiological processes. CCPA has been shown to be a potent and selective agonist of the A~1~ adenosine receptor, making it a valuable tool for studying the receptor's function.
属性
产品名称 |
N~1~-(2-chlorophenyl)-N~2~-cyclopentylethanediamide |
|---|---|
分子式 |
C13H15ClN2O2 |
分子量 |
266.72 g/mol |
IUPAC 名称 |
N//'-(2-chlorophenyl)-N-cyclopentyloxamide |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-7-3-4-8-11(10)16-13(18)12(17)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,15,17)(H,16,18) |
InChI 键 |
JQHLBAITWIIJOE-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=CC=C2Cl |
规范 SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B297710.png)
![(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297711.png)
![5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297712.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297713.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297714.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297716.png)
![methyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297717.png)
![methyl 4-{[(2E,5E)-3-ethyl-4-oxo-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297721.png)


![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B297733.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]methanesulfonamide](/img/structure/B297735.png)